molecular formula C15H21N3O2S2 B11172109 N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide

N-(5-Isobutyl-[1,3,4]thiadiazol-2-yl)-2,4,6-trimethyl-benzenesulfonamide

Cat. No.: B11172109
M. Wt: 339.5 g/mol
InChI Key: IEBHKPVWBNNSNZ-UHFFFAOYSA-N
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Description

2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzene ring substituted with three methyl groups and a sulfonamide group attached to a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 5-(2-methylpropyl)-1,3,4-thiadiazole-2-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzene ring or the thiadiazole ring.

    Reduction: Reduced forms of the sulfonamide or thiadiazole rings.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to antimicrobial or anticancer effects. The thiadiazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trimethyl-2-propylbenzene: Similar in structure but lacks the sulfonamide and thiadiazole groups.

    1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene: Contains bromomethyl groups instead of the sulfonamide and thiadiazole groups.

Uniqueness

2,4,6-TRIMETHYL-N-[5-(2-METHYLPROPYL)-1,3,4-THIADIAZOL-2-YL]BENZENE-1-SULFONAMIDE is unique due to the combination of the sulfonamide and thiadiazole groups, which confer specific chemical and biological properties not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H21N3O2S2

Molecular Weight

339.5 g/mol

IUPAC Name

2,4,6-trimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide

InChI

InChI=1S/C15H21N3O2S2/c1-9(2)6-13-16-17-15(21-13)18-22(19,20)14-11(4)7-10(3)8-12(14)5/h7-9H,6H2,1-5H3,(H,17,18)

InChI Key

IEBHKPVWBNNSNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=NN=C(S2)CC(C)C)C

Origin of Product

United States

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